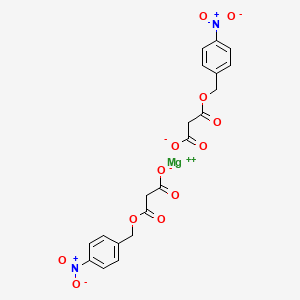

Magnesium mono-p-nitrobenzyl malonate

説明

Significance as a Core Intermediate in Complex Molecular Architectures

The primary significance of magnesium mono-p-nitrobenzyl malonate lies in its role as a crucial intermediate in the synthesis of carbapenem (B1253116) antibiotics. google.com Carbapenems, such as meropenem (B701) and imipenem, are a class of β-lactam antibiotics known for their broad-spectrum antibacterial activity and stability against many bacterial enzymes. google.com

This compound, often referred to as a "magnesium reagent," is one of the most important monomers for synthesizing the core nucleus of these antibiotics, specifically the chiral 1β-methyl carbapenem bicyclic system. google.com Its specific chemical reactivity is essential for the efficient construction of these complex molecular frameworks. The use of this compound as a key building block has been pivotal since the late 1970s and early 1980s with the development of novel synthetic routes to carbapenems.

The synthesis process utilizing this intermediate is designed for high purity and yield, often exceeding 95% purity and 80% yield, making it suitable for large-scale industrial production of these vital medicines. google.com The compound's role is considered irreplaceable in the manufacturing process of carbapenem antibiotics. google.com

Overview of Malonate Chemistry in Organic Synthesis and Pharmaceutical Development

The utility of this compound is a specific application of the broader principles of malonate chemistry, which is a cornerstone of modern organic synthesis. Malonic esters, such as diethyl malonate, are highly versatile building blocks for forming carbon-carbon bonds. patsnap.comwikipedia.org This versatility stems from the reactivity of the carbon atom situated between the two carbonyl groups of the malonate structure. wikipedia.org

The malonic ester synthesis is a classic and widely used reaction that allows for the creation of substituted carboxylic acids. patsnap.comwikipedia.org The general mechanism involves the deprotonation of the alpha-carbon by a base, followed by nucleophilic substitution on an alkyl halide to introduce new alkyl groups. wikipedia.org This predictability and simplicity make it a fundamental method for constructing complex molecules from simpler precursors. patsnap.com

In pharmaceutical development, malonate chemistry is employed in the synthesis of a wide array of drugs beyond antibiotics. For instance, it is integral to the production of barbiturates, which act as sedatives and anticonvulsants. wikipedia.org The ability to introduce diverse substituents onto the malonate backbone allows chemists to create a variety of complex molecular structures, making it a valuable tool in the development of new therapeutic agents, including anti-inflammatory and anticonvulsant drugs. guidechem.compatsnap.com The principles of malonic ester synthesis are also foundational to other important reactions, such as the Knoevenagel condensation, further expanding its utility in creating bioactive compounds. vaia.com

Structure

3D Structure of Parent

特性

IUPAC Name |

magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFDWKYNSTVECG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16MgN2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004245 | |

| Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83972-01-4 | |

| Record name | (T-4)-Bis[mono[(4-nitrophenyl)methyl] propanedioato-κO3,κO′1]magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83972-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-nitrobenzyl hydrogen malonato)magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083972014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[p-nitrobenzyl hydrogen malonato]magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Magnesium Mono P Nitrobenzyl Malonate

Precursor Synthesis: Mono-p-nitrobenzyl Malonate Production

Direct Esterification of Malonic Acid with p-Nitrobenzyl Alcohol

Direct esterification represents a straightforward approach to producing mono-p-nitrobenzyl malonate. This method involves the reaction of malonic acid with p-nitrobenzyl alcohol, typically in the presence of an acid catalyst. The primary challenge in this synthesis is controlling the reaction to favor the formation of the monoester over the diester by-product.

Table 1: Conditions for Direct Esterification

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Malonic Acid, p-Nitrobenzyl Alcohol | google.com |

| Catalyst | p-Toluenesulfonic acid | google.com |

| Solvent | Toluene (B28343) | google.com |

| Initial Reaction Temp. | Low Temperature | google.com |

| Crystal Transformation Temp. | 60-80°C | google.com |

Selective Monohydrolysis Strategies for Diesters

An alternative route to the monoester is through the selective monohydrolysis of a symmetric diester, such as di-p-nitrobenzyl malonate. This strategy involves the saponification of only one of the two ester groups. Achieving high selectivity is critical to prevent the formation of malonic acid as a by-product from complete hydrolysis.

Efficient and practical methods for the selective monohydrolysis of symmetric diesters have been developed. researchgate.netorganic-chemistry.org The optimal conditions typically involve using a carefully controlled amount (0.8-1.2 equivalents) of an aqueous base like potassium hydroxide (B78521) (KOH) at a low temperature (0°C). researchgate.net The use of a co-solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, is crucial for the reaction's success. researchgate.netlookchem.com This procedure is highly practical as it yields the half-ester in high yields without inducing decarboxylation, which can be a problem with malonic acid derivatives. researchgate.netlookchem.com Studies have noted that the selectivity of the monohydrolysis tends to increase with the hydrophobicity of the ester groups. researchgate.net

Enzymatic Synthesis Approaches for Monosubstituted Malonates

Enzymatic methods offer a green and highly selective alternative for synthesizing monosubstituted malonates. Lipases, such as immobilized Candida antarctica lipase (B570770) B (iCaLB), are effective biocatalysts for esterification and transesterification reactions under mild conditions. nih.gov

This approach can be applied to the synthesis of mono-p-nitrobenzyl malonate by catalyzing the reaction between malonic acid or a simple malonate diester (like dimethyl malonate) and p-nitrobenzyl alcohol. Enzymatic syntheses are often performed under solventless conditions at moderate temperatures (e.g., 85°C), which simplifies the work-up process and reduces environmental impact. nih.gov The high selectivity of enzymes minimizes the formation of unwanted diester by-products, leading to high purity of the desired monoester. nih.govrsc.org While classical chemical catalysis often fails or gives low molecular weight oligomers for malonate polyesters, enzymatic approaches have proven successful. nih.gov

Utilization of Meldrum's Acid in Monoester Formation

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile cyclic derivative of malonic acid used as a precursor for creating monoesters. wikipedia.org The reaction involves the ring-opening of Meldrum's acid with an alcohol, which directly yields the corresponding malonic acid monoester. clockss.org

To synthesize mono-p-nitrobenzyl malonate, Meldrum's acid can be refluxed with p-nitrobenzyl alcohol. orgsyn.org This reaction provides a convenient and high-yield pathway to the desired monoester. The process can be modified; for instance, a carboxylic acid can be treated with carbonyldiimidazole and then Meldrum's acid to form an acyl Meldrum's acid intermediate. This intermediate is then converted to the target ester by refluxing with p-nitrobenzyl alcohol in a solvent like acetonitrile. orgsyn.org This method avoids the statistical mixture of mono- and di-esters that can occur with direct esterification of malonic acid.

Formation of the Magnesium Salt: Reaction Pathways and Conditions

Once the mono-p-nitrobenzyl malonate precursor has been synthesized and purified, it is converted into its magnesium salt. This transformation is typically achieved through a salt formation reaction in an aqueous medium.

The process involves reacting the purified mono-p-nitrobenzyl malonate with a magnesium source, most commonly magnesium chloride (MgCl₂), in water. google.com The reaction mixture is then heated, often to around 90-100°C, to facilitate recrystallization of the product. google.com Following recrystallization, the solid product is isolated through centrifugation and subsequently dried to yield the final Magnesium Mono-p-nitrobenzyl Malonate. google.com

Stoichiometric Control and Molar Ratio Optimization

The key to maximizing the yield and purity of the final product lies in the precise control of the stoichiometry between the mono-p-nitrobenzyl malonate and the magnesium source. The molar ratio of the monoester to magnesium chloride is a critical parameter that must be optimized.

Patented procedures have demonstrated that varying this molar ratio has a direct impact on the final yield and purity. google.com Research indicates that an optimal molar ratio of monoester to magnesium chloride typically falls between 0.5:1 and 1:1. google.com Careful adjustment within this range allows for the optimization of the process, leading to higher yields and better product quality.

Table 2: Effect of Molar Ratio on Product Yield and Purity

| Molar Ratio (Monoester:MgCl₂) | Recrystallization Temp. (°C) | Yield | Purity | Source |

|---|---|---|---|---|

| 0.5:1 | 90°C | >80% | >95% | google.com |

| 0.8:1 | 95°C | >80% | >95% | google.com |

| 0.9:1 | 100°C | >80% | >95% | google.com |

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent is critical in the synthesis of this compound, influencing both the initial esterification step and the final salt formation. For the esterification of p-nitrobenzyl alcohol and malonic acid, solvents such as benzene (B151609) or acetone (B3395972) are commonly employed.

The solvent system for the salt formation step significantly dictates the resulting crystalline form of the product. An aqueous system is used for the synthesis of the β-type crystalline form, which is noted for its high purity and cost-effectiveness. In this process, the mono-p-nitrobenzyl malonate intermediate is reacted with magnesium chloride in water. google.com This aqueous route is advantageous as it avoids the use of organic solvents, and the high solubility of intermediate alkali metal or ammonium (B1175870) salts of mono-p-nitrobenzyl malonate in water facilitates an efficient reaction with magnesium ions. In contrast, a comparative method for producing what is likely the α-type form involves using organic solvents like toluene for the initial esterification and tetrahydrofuran for the reaction with magnesium chloride. google.com The aqueous synthesis of the β-form has been reported to reduce production costs by 30–40% compared to α-type methods.

Temperature and Reaction Time Parameter Optimization

Careful control of temperature and reaction time is essential throughout the synthesis to ensure high yield and purity. The process can be broken down into three key thermal stages. google.com

Esterification: This initial reaction between p-nitrobenzyl alcohol and malonic acid is conducted at low temperatures, typically between -18°C and -10°C, to manage the reaction kinetics. The reaction time is optimized to be between 40 and 60 minutes for complete esterification.

Crystal Form Transformation: Following esterification, the temperature of the reaction system is raised to a range of 60°C to 80°C. google.com This step is critical for transforming the crystalline structure of the intermediate p-nitrobenzyl malonate monoester, which enhances its purity and stability, making it easier to isolate. google.com

The table below summarizes the optimized parameters for the key stages of the synthesis process.

| Parameter | Stage | Optimized Value | Purpose |

| Temperature | Esterification | -18°C to -10°C | Control reaction kinetics and selectivity. |

| Crystal Form Transformation | 60°C to 80°C | Induce a stable crystal form of the monoester intermediate. google.com | |

| Recrystallization | 75°C to 100°C | Enlarge product crystals for improved purity and easier separation. google.com | |

| Reaction Time | Esterification | 40 to 60 minutes | Ensure complete esterification. |

| Molar Ratio | Monoester : MgCl₂ | 0.5:1 to 1:1 | Ensure complete and thorough salt formation. google.com |

Post-Reaction Processing and Purification Techniques

After the synthesis, a series of post-reaction processing and purification steps are employed to isolate the final product with high purity. The primary techniques include recrystallization, centrifugation, and drying. google.com

Heating the product for recrystallization causes the crystal grains of this compound to enlarge, which not only improves the product's purity but also simplifies its separation from the solvent. google.com Following recrystallization, high-speed centrifugation is used to separate the solid product from the liquid phase, with speeds reported between 20,000 and 25,000 rpm. google.com

A further refining step may be performed after centrifugation to reduce moisture and other impurities. google.com This is often achieved using ethanol (B145695) as a water-carrying agent, which facilitates the removal of residual water during distillation. The purified product is then dried at temperatures ranging from 110°C to 125°C to yield the final, stable compound. google.com This multi-step purification process allows for a final product with a purity of 97% to 99%. guidechem.com

Crystallographic Investigations and Polymorphism Control

This compound can exist in different crystalline forms, or polymorphs, with the α-type and β-type being notable. The control of polymorphism is critical as the crystalline form can influence the compound's physical properties and suitability as a pharmaceutical intermediate. The synthetic route, particularly the solvent system used during salt formation, is the primary factor determining which crystalline form is produced. google.com

| Feature | α-Type Crystalline Form | β-Type Crystalline Form |

| Synthesis Solvent | Organic solvents (e.g., Tetrahydrofuran). google.com | Water. google.com |

| Key Intermediate | p-nitrobenzyl malonate monoester. google.com | Alkali metal/ammonium salts of mono-p-nitrobenzyl malonate. |

| Cost-Effectiveness | Higher production cost. | 30-40% lower production cost compared to α-type. |

| Characterization | N/A | Characterized by specific X-ray diffraction patterns. |

Elucidation of α-Type Crystalline Form Synthesis

The synthesis of the α-type form is associated with the use of organic solvents during the salt formation step. google.com In a comparative production method, the p-nitrobenzyl malonate monoester intermediate is reacted with magnesium chloride in tetrahydrofuran. google.com This non-aqueous route stands in contrast to the aqueous synthesis of the β-form and is considered less economically favorable for industrial-scale production.

Characterization of β-Type Crystalline Form Synthesis

The β-type crystalline form is synthesized through a more cost-effective and environmentally friendly aqueous process. This method involves reacting an alkali metal or ammonium salt of mono-p-nitrobenzyl malonate with a magnesium salt, such as magnesium chloride, in water. The high solubility of these intermediate salts in water allows for an efficient reaction. The resulting β-type magnesium salt is characterized by specific X-ray diffraction patterns. This synthesis route can achieve a high yield of over 80% and results in a product with good solubility. google.com

Strategies for Impurity Minimization during Salt Formation

Achieving high purity (commercially available between 97-99%) requires careful control over several parameters during the salt formation and subsequent purification stages. guidechem.com

Key strategies for minimizing impurities include:

Molar Ratio Control: The molar ratio of the p-nitrobenzyl malonate monoester to magnesium chloride is carefully controlled, typically in the range of 0.5:1 to 1:1. google.com Using a slight excess of magnesium chloride can drive the reaction to completion and also has a salting-out effect, which reduces the solubility of the product in water, thereby improving isolation. google.com

Optimized Recrystallization Temperature: As detailed previously, maintaining the recrystallization temperature between 75°C and 100°C is crucial. google.com This ensures the formation of large, well-defined crystals, which are easier to separate and contain fewer occluded impurities. google.com

Refining with a Water-Carrying Agent: After initial separation by centrifugation, a refining step using ethanol as a water-carrying agent can be employed. google.com This distillation process effectively removes residual water and other volatile impurities, further enhancing the purity of the final product. google.com

Crystal Transformation: The dedicated step of heating the monoester intermediate to 60-80°C to induce a crystal form transformation is itself a purification strategy, as it results in a more stable and purer intermediate prior to the final salt formation. google.com

Reactivity Profiles and Mechanistic Pathways of Magnesium Mono P Nitrobenzyl Malonate

Transformations Involving the Nitro Aromatic Moiety

The p-nitrobenzyl group imparts distinct reactivity to the molecule, primarily centered around the nitro functionality, which strongly influences the aromatic ring's electronic character.

Reductive Conversion of the Nitro Group to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, yielding p-aminobenzyl malonate derivatives. This conversion significantly alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. masterorganicchemistry.com A variety of reducing agents can accomplish this transformation, with the choice of reagent being crucial to ensure chemoselectivity, particularly preserving the ester functionality.

Commonly employed methods include catalytic hydrogenation and chemical reduction. numberanalytics.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel with molecular hydrogen (H₂) is a highly effective method. masterorganicchemistry.comorientjchem.org The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the nitro group, leading to the formation of the amine. numberanalytics.com

Chemical reduction offers an alternative pathway. Reagents like metals (iron, tin, or zinc) in acidic media (e.g., HCl) are classic choices for nitro group reduction. masterorganicchemistry.comcsbsju.edu For substrates containing sensitive functional groups like esters, milder and more selective methods are preferred. A combination of sodium borohydride (B1222165) (NaBH₄) with transition metals such as iron(II) chloride (FeCl₂) has been shown to selectively reduce aromatic nitro groups in the presence of ester functionalities, providing high yields of the corresponding anilines. researchgate.netthieme-connect.com The use of magnesium powder with a hydrogen donor like hydrazine (B178648) glyoxylate (B1226380) also presents a selective and efficient method for this conversion at room temperature.

The general pathway for the reduction of a nitro group involves a six-electron change, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov

Table 1: Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Selectivity |

| H₂ / Pd/C | Varies (pressure, temp.) | High, may affect other reducible groups |

| Fe / HCl | Acidic, heating | Good, classic method |

| Sn / HCl | Acidic, heating | Good, classic method |

| Zn / HCl | Acidic, heating | Good, classic method |

| NaBH₄ / FeCl₂ | Mild, room temperature | Excellent for ester-containing substrates researchgate.netthieme-connect.com |

| Mg / Hydrazine Glyoxylate | Mild, room temperature | High, cost-effective |

Nucleophilic Aromatic Substitution Reactions on the p-Nitrobenzyl System

The presence of the strongly electron-withdrawing nitro group at the para position makes the aromatic ring of Magnesium mono-p-nitrobenzyl malonate susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.orgnumberanalytics.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. While the primary substrate does not have an inherent leaving group like a halide, the nitro group itself can, under certain conditions, be displaced. More commonly, related p-nitrobenzyl systems bearing a leaving group (e.g., a halogen) at the ipso, ortho, or para position undergo SNAr reactions readily.

The mechanism of an SNAr reaction is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized onto the ortho and para positions relative to the attack site. The nitro group at the para position is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance. chemistrysteps.compressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. pressbooks.pub

The rate-determining step is typically the initial attack by the nucleophile and the formation of the Meisenheimer complex. wikipedia.orgnih.gov Therefore, the reaction is accelerated by factors that stabilize this intermediate, such as strong electron-withdrawing groups at the ortho and para positions. masterorganicchemistry.com A variety of strong nucleophiles, including alkoxides, amines, and thiolates, can be employed in SNAr reactions. chemistrysteps.com

Ester Cleavage and Carboxylic Acid Derivatization

The malonate portion of the molecule, with its ester and carboxylate functionalities, is prone to several important transformations, including hydrolysis and decarboxylation.

Hydrolytic Stability and Controlled Hydrolysis Reactions

The p-nitrobenzyl ester group can be cleaved through hydrolysis under either acidic or basic conditions. The stability of the ester is a key factor in its use as a protecting group in synthesis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield p-nitrobenzyl alcohol and malonic acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of the alcohol.

Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., NaOH or KOH), the ester is hydrolyzed to form the corresponding carboxylate salt and p-nitrobenzyl alcohol. google.com This process is typically irreversible due to the deprotonation of the resulting carboxylic acid. The reaction proceeds via the BAC2 mechanism, involving nucleophilic acyl substitution where a hydroxide (B78521) ion attacks the carbonyl carbon.

Controlled hydrolysis is critical, especially when dealing with related diester compounds, to achieve mono-esters. A patented process for producing mono-p-nitrobenzyl malonate involves the controlled hydrolysis of di-p-nitrobenzyl malonate using a basic aqueous solution. google.com The rate of hydrolysis can be influenced by factors such as pH, temperature, and the solvent system.

Decarboxylation Pathways and Derivatives

This compound is a malonic acid half-ester. Upon protonation to form the free carboxylic acid, it becomes a β-keto acid analogue, which is susceptible to decarboxylation upon heating. masterorganicchemistry.com

The mechanism of decarboxylation for malonic acids and their mono-esters typically proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comstackexchange.com This concerted process involves the transfer of the acidic proton to the carbonyl oxygen of the ester group, leading to the formation of an enol intermediate and the elimination of carbon dioxide. The enol then tautomerizes to the more stable final product, p-nitrobenzyl acetate (B1210297).

This decarboxylation is a key step in the malonic ester synthesis, which allows for the formation of substituted acetic acids. masterorganicchemistry.com The presence of the magnesium ion may influence the ease of decarboxylation, as magnesium enolates of substituted malonic acid half-esters are known to undergo decarboxylative Claisen condensations. organic-chemistry.org

Nucleophilic Reactivity of the Malonate Carbanion Equivalent

The magnesium salt of mono-p-nitrobenzyl malonate functions as a stabilized carbanion equivalent. The magnesium ion acts as a counterion to the enolate of the malonate, which can be generated by the deprotonation of the active methylene (B1212753) group of the corresponding free acid. Magnesium enolates of malonate derivatives are valuable nucleophiles in carbon-carbon bond-forming reactions. thieme-connect.de

These magnesium enolates can participate in several key reactions:

Conjugate Addition (Michael Addition): Magnesium ethyl malonate, a related species, readily undergoes 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. thieme-connect.de This reaction forms a new carbon-carbon bond at the β-position of the unsaturated system. The resulting adduct, after workup and decarboxylation, yields a 1,5-dicarbonyl compound.

Acylation: The magnesium malonate enolate can react with acylating agents like acid chlorides or acylimidazoles. This leads to the formation of β-keto esters. Subsequent decarboxylation of these products provides a straightforward route to ketones. thieme-connect.de

The reactivity of the magnesium enolate is moderated compared to lithium or sodium enolates, which can offer advantages in terms of selectivity. The chelation control afforded by the magnesium ion can influence the stereochemical outcome of reactions. researchgate.net The malonate carbanion is stabilized by resonance, with the negative charge delocalized over both carbonyl groups, which contributes to its moderate reactivity and utility in synthesis. masterorganicchemistry.com

Formation of Carbon-Carbon Bonds via Malonate Condensations

The primary utility of this compound in synthesis is as a stabilized carbanion equivalent for the formation of carbon-carbon bonds. The magnesium ion facilitates the formation of a magnesium enolate, which is a potent nucleophile. This reactivity is harnessed in several classical condensation reactions.

The general mechanism involves the magnesium enolate of the mono-p-nitrobenzyl malonate attacking an electrophilic carbon, such as the carbonyl carbon of an aldehyde, ketone, or acyl halide. The magnesium cation acts as a Lewis acid, coordinating to the electrophile's carbonyl oxygen, thereby increasing its electrophilicity and organizing the transition state for the nucleophilic attack. This is a key step in the synthesis of the carbapenem (B1253116) core, where the malonate derivative is acylated by a β-lactam-derived acid chloride or similar activated species.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The magnesium enolate adds to the carbonyl of the electrophile to form a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the C-C bond is formed. The p-nitrobenzyl group serves two critical roles: it enhances the acidity of the α-protons, facilitating enolate formation, and it acts as a protecting group that can be removed under specific conditions (typically hydrogenolysis) in later synthetic stages.

Below is a table summarizing the principal types of malonate condensations where this compound can function as the nucleophilic partner.

| Condensation Type | Electrophile | Initial Product | Typical Role in Synthesis |

| Acylation (Claisen-type) | Acyl Halide, Anhydride | β-keto ester | Core framework construction, e.g., in carbapenem synthesis. libretexts.org |

| Alkylation | Alkyl Halide | Substituted malonic ester | Introduction of side chains. nih.gov |

| Knoevenagel Condensation | Aldehyde, Ketone | α,β-unsaturated ester | Formation of carbon-carbon double bonds. researchgate.netresearchgate.net |

| Michael Addition | α,β-unsaturated carbonyl | 1,5-dicarbonyl compound | Conjugate addition to activated alkenes. researchgate.net |

Role as a Versatile Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.org Malonates, as readily available C-H acidic compounds, are frequent participants in MCRs, often acting as the central nucleophilic component.

While the specific application of this compound in well-known named MCRs is not extensively documented in dedicated studies, its inherent reactivity profile makes it a highly suitable candidate for such transformations. For instance, magnesium oxide has been shown to be an effective catalyst for MCRs involving malononitrile (B47326) and aldehydes, which follow a Knoevenagel condensation pathway. researchgate.net Given that this compound can readily undergo Knoevenagel-type reactions, its potential as a building block in the design of novel MCRs is significant. It can provide a C3-dianion synthon equivalent, introducing a protected carboxylate moiety and an ester group into the final molecule, which can be further functionalized.

Coordination Chemistry of the Magnesium Cation within the Malonate Framework

The chemical behavior of this compound is profoundly influenced by the coordination environment of the central magnesium ion. As a divalent alkaline earth metal, Mg²⁺ is a hard Lewis acid that preferentially coordinates with hard oxygen donors, such as the carboxylate and carbonyl oxygen atoms of the malonate ligand. mdpi.com This coordination is fundamental to the compound's structure, stability, and reactivity.

Typically, magnesium complexes favor a six-coordinate, octahedral geometry, which is often achieved by coordinating with water molecules or other solvent molecules in addition to the primary ligands. mdpi.comnih.gov In the solid state or in non-coordinating solvents, the magnesium ion in bis(mono-p-nitrobenzyl malonato) magnesium is coordinated by the oxygen atoms of the two malonate ligands.

| Parameter | Characteristic | Description |

| Metal Center | Magnesium (Mg²⁺) | Hard Lewis acid from Group 2. mdpi.com |

| Primary Ligand | Mono-p-nitrobenzyl malonate | Provides two oxygen donor atoms (one carboxylate, one carbonyl). |

| Typical Geometry | Octahedral | Mg²⁺ center is six-coordinate. mdpi.com |

| Bonding Type | Sigma-bonded (Ionic) | Characterized by direct metal-oxygen electrostatic interactions. |

| Coordination Sphere | Inner-sphere or Outer-sphere | Can involve direct ligand binding or be mediated by water molecules. nih.gov |

Ligand Coordination Modes and Their Impact on Reactivity

The malonate portion of the ligand can adopt several coordination modes, which dictates the structure of the resulting magnesium complex and its subsequent reactivity. The most significant mode for reactivity is the formation of a six-membered chelate ring, where both the carboxylate oxygen and the ester carbonyl oxygen of a single malonate molecule bind to the magnesium center in a bidentate fashion. acs.org

This chelation creates a structurally organized and rigid magnesium enolate upon deprotonation of the α-carbon. The formation of this defined chelate structure is crucial for several reasons:

Stabilization: The chelate effect enhances the thermodynamic stability of the complex.

Reactivity Enhancement: By coordinating to the carbonyl oxygen, the magnesium ion increases the acidity of the α-protons, facilitating enolate formation.

Stereochemical Influence: The rigid, planar six-membered ring of the magnesium enolate provides a defined facial bias that can be exploited for stereocontrolled reactions. bham.ac.uk

The malonate can also act as a bridging ligand, connecting two magnesium centers, which can lead to the formation of polynuclear or coordination polymer structures. This mode is less directly relevant to the solution-phase reactions where the compound is typically used as a nucleophile.

Chelation Effects and Stereochemical Control

One of the most valuable attributes of this compound is its utility in stereoselective transformations, which is essential for synthesizing chiral pharmaceutical intermediates like carbapenems. This stereochemical control is a direct consequence of the chelation within the reactive magnesium enolate intermediate.

In reactions with chiral electrophiles, particularly aldehydes, the magnesium ion plays a critical role in organizing the transition state. A widely accepted model for stereocontrol in metal enolate reactions involves the formation of a rigid, chair-like six-membered cyclic transition state (a Zimmerman-Traxler model analogue). In this model, the magnesium ion coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde.

The steric interactions between the substituents on the aldehyde and the enolate within this constrained cyclic arrangement determine the favored pathway. The transition state that minimizes steric clashes will be lower in energy, leading to the preferential formation of one diastereomer over the other. The defined geometry of the magnesium enolate, enforced by the internal chelation of the malonate ligand, is thus translated into high diastereoselectivity in the C-C bond-forming step. This ability to control stereochemistry through chelation makes this compound an invaluable tool in the asymmetric synthesis of complex molecules. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Drug Precursor Development

Key Intermediate in Carbapenem (B1253116) Antibiotic Synthesis (e.g., Meropenem (B701) Analogues)

The most prominent application of Magnesium mono-p-nitrobenzyl malonate is its role as a critical building block in the synthesis of carbapenem antibiotics. google.com These antibiotics, which include meropenem and imipenem, are renowned for their broad-spectrum antibacterial activity and stability against β-lactamases. google.com The synthesis of the carbapenem core structure relies on the controlled reactivity of the malonate.

The p-nitrobenzyl ester group serves as a protecting group for the carboxylic acid, which is essential during the initial stages of the synthesis. This group enhances the stability of the intermediate compound. The magnesium salt form facilitates the specific chemical transformations required to construct the bicyclic system of carbapenem antibiotics. A general synthetic approach involves the reaction of anhydrous this compound with a protected azetidinone derivative. nih.gov This key carbon-carbon bond-forming reaction sets the stage for subsequent cyclization and deprotection steps to yield the final carbapenem analogue.

The versatility of this synthetic route allows for the creation of various meropenem analogues by modifying the side chains attached to the carbapenem core. This adaptability is crucial for developing new antibiotics that can overcome emerging bacterial resistance. The yield and purity of the final antibiotic product are highly dependent on the quality of the this compound used, with optimized industrial processes achieving high yields and purity. google.com

Table 1: Key Components in Meropenem Analogue Synthesis

| Reactant/Component | Role in Synthesis | Reference |

|---|---|---|

| This compound | Provides the C2 and C3 carbons of the carbapenem core | google.comnih.gov |

| Protected Azetidinone | Forms the four-membered β-lactam ring | nih.gov |

| Carbonyldiimidazole | Activates the azetidinone for reaction with the malonate | nih.gov |

| Anhydrous Acetonitrile | Reaction solvent | nih.gov |

| Hydrochloric Acid | Used for pH adjustment during workup | nih.gov |

Precursor for Biologically Active Molecules and Pharmaceutical Scaffolds

Beyond its established role in antibiotic synthesis, this compound is a versatile precursor for a diverse range of biologically active molecules and pharmaceutical scaffolds. chemicalbook.com Its structure allows for further chemical modifications, making it a valuable starting material in drug discovery programs.

One notable application is in the synthesis of oxazolidinones, a class of synthetic antibacterial agents. chemicalbook.com In these syntheses, the malonate can act as a catalyst or a reactive component to build the core oxazolidinone ring structure. chemicalbook.com

Furthermore, derivatives of p-nitrobenzyl malonate have been investigated for their potential as anti-cancer agents. In a recent study, new 4-nitrobenzyl derivatives were synthesized through the nucleophilic substitution of 4-nitrobenzyl bromide with malonic acid and its derivatives. unich.it These compounds were evaluated for their anti-prostate cancer activity, demonstrating the potential of this chemical scaffold in oncology. unich.it The study also explored their antioxidant and anti-inflammatory properties, highlighting the multifunctional nature of these molecules. unich.it The ability to generate a library of compounds from a common precursor like a p-nitrobenzyl malonate is a key strategy in modern medicinal chemistry for identifying new therapeutic leads.

Design and Synthesis of Functionalized Malonate Derivatives with Tunable Bioactivity

The core structure of this compound is amenable to a wide range of chemical modifications, allowing for the design and synthesis of functionalized derivatives with fine-tuned biological activities. The reactivity of the malonate ester and the potential for modification of the aromatic nitro group provide multiple avenues for creating novel compounds with specific therapeutic properties.

Malonate and its derivatives have a history of being studied as enzyme inhibitors. While malonate itself is a known inhibitor of the enzyme succinate (B1194679) dehydrogenase, the magnesium salt of mono-p-nitrobenzyl malonate is considered metabolically inert, which is advantageous for its role as a synthetic intermediate. However, the p-nitrobenzyl malonate framework can be used to design targeted enzyme inhibitors. For example, p-nitrobenzyl precursors are used in the synthesis of 1-(p-substituted-benzyl)-triazoles, which have been shown to inhibit the arachidonic acid-induced production of malonaldehyde in human platelets and also act as inhibitors of prostaglandin (B15479496) synthesis. researchgate.net This suggests that the p-nitrobenzyl moiety can be incorporated into structures that target specific enzymatic pathways.

The primary contribution of this compound to antibacterial therapy is through the synthesis of carbapenems. google.com However, there is ongoing research into the intrinsic antimicrobial properties of magnesium-containing compounds and other malonate derivatives. Magnesium ions themselves have been shown to possess antibacterial activity. mdpi.commdpi.com

In the realm of antiviral research, while there are no direct reports of this compound being an antiviral agent, related structural motifs are of interest. For instance, amantadine, an antiviral drug, has been chemically modified to create derivatives with enhanced or new antiviral activities. nih.gov These modifications sometimes involve aromatic moieties that could conceptually be derived from precursors like p-nitrobenzyl compounds. Additionally, the synthesis of nucleotide analogues with antiviral properties represents another area where malonate-derived structures could potentially be integrated to create novel therapeutic agents. nih.gov

The synthesis of analogues of complex natural products is a key strategy for discovering new drugs with improved properties. rsc.org The chemical reactivity of this compound makes it a potentially useful building block in this field. Strategies such as diverted total synthesis (DTS), where a synthetic route to a natural product is modified to produce a range of analogues, could incorporate this malonate to introduce specific structural features. rsc.org The malonate unit can be used to form carbon-carbon bonds and introduce ester functionalities, which are common in natural products. By modifying the malonate or reacting it with various partners, chemists can create a library of natural product analogues for biological screening. While specific examples of the use of this compound in the synthesis of natural product analogues are not extensively documented, its proven utility in complex synthesis, such as that of carbapenems, suggests its potential in this innovative area of medicinal chemistry.

Emerging Research Avenues and Future Prospects

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of mono-substituted malonic acid half oxyesters (SMAHOs), the precursors to compounds like Magnesium mono-p-nitrobenzyl malonate, is a focal point for catalytic innovation. nih.gov Traditional synthesis often involves steps like the alkylation of a dialkyl malonate followed by a selective monohydrolysis, which can be inefficient. nih.govbeilstein-journals.org Future research is geared towards developing catalytic systems that offer higher efficiency, selectivity, and yield.

One promising area is the use of phase-transfer catalysis (PTC) for the enantioselective synthesis of chiral malonates, which could be adapted for producing specific stereoisomers of related compounds. frontiersin.org Such methods have demonstrated high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) for α,α-dialkylmalonates. frontiersin.org Furthermore, the application of transition metal catalysts, such as rhodium(II) and ruthenium(II), is being explored for chemo- and regioselective C-H bond insertions onto diazo compounds, a methodology that could open new pathways for functionalizing malonate structures. researchgate.net

For the specific acylation of malonates, the use of magnesium salts like magnesium chloride (MgCl₂) in conjunction with tertiary amine bases has been shown to be effective, suggesting that the magnesium ion itself can play a key catalytic or mediating role in synthesis. acs.org Research into novel catalyst systems, including amphoteric catalysts like zinc acetate (B1210297) and magnesium acetate, is also underway to improve reaction efficiency in related syntheses, such as the Knoevenagel reaction for producing methylene (B1212753) malonates. google.com

Table 1: Comparison of Catalytic Approaches in Malonate Synthesis

| Catalytic System | Reaction Type | Potential Advantage for Malonate Synthesis | Reference |

| Phase-Transfer Catalysis (PTC) | Asymmetric Alkylation | High enantioselectivity for chiral derivatives. | frontiersin.org |

| Rhodium(II)/Ruthenium(II) | C-H Carbene Insertion | Novel functionalization pathways. | researchgate.net |

| Magnesium Chloride/Tertiary Amines | C-Acylation | Efficient acylation of the malonate backbone. | acs.org |

| Tungsten Oxide Nanoparticles | Ozonolysis | Improved efficiency and catalyst recyclability. | patsnap.com |

Exploration of Green Chemistry Principles in Production Methodologies

The production of specialty chemicals is increasingly scrutinized through the lens of green chemistry, aiming to reduce hazardous waste and improve environmental compatibility. vaia.com For this compound, future research avenues focus on sustainable production methods. A key patent for the compound's synthesis already highlights a method that achieves high yield (over 80%) and purity (over 95%) with mild reaction conditions and fewer by-products, aligning with green chemistry goals. google.com

Further advancements are expected from two primary areas:

Biocatalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B, presents a significant opportunity for the green synthesis of malonate-based compounds. nih.gov Enzyme-catalyzed reactions can be conducted under mild, solventless conditions and offer high selectivity, avoiding the need for harsh reagents and reducing waste streams. nih.gov Researchers are also designing novel artificial biosynthetic pathways to produce malonic acid itself from renewable feedstocks using engineered microbes, which could provide a sustainable source for all malonate derivatives. nih.gov

Alternative Solvents and Processes: The move away from traditional volatile organic compounds (VOCs) towards greener solvents is a critical aspect of sustainable malonic ester synthesis. vaia.com Research into flow chemistry, where reactions are performed in continuous-flow reactors rather than in large batches, also offers advantages such as improved heat transfer, enhanced safety, and easier scalability, contributing to a more efficient and greener process.

Investigation of Advanced Materials Science Applications Incorporating Malonate Structures

While this compound is primarily an intermediate, the inherent structural motifs of malonates are being actively investigated for applications in materials science. The core malonate structure is a versatile building block for creating complex molecular scaffolds. nbinno.comweimiaobio.com

Emerging research is exploring the use of malonate derivatives in several materials applications:

Polymer Chemistry: Malonate-derived polyesters are being synthesized and studied for their unique properties. For instance, enzyme-catalyzed synthesis has produced malonate polyesters that act as effective metal chelating agents, capable of extracting metal ions like copper from aqueous solutions. nih.gov This suggests a potential application in environmental remediation or hydrometallurgy.

Material Stabilizers: Certain malonate derivatives have been patented for use as stabilizers in organic materials, such as plastics. google.com They can function as antioxidants or light protection agents, enhancing the durability and lifespan of these materials. The p-nitrobenzyl group, with its specific electronic properties, could be leveraged to design malonate derivatives with tailored stabilizing capabilities.

Functional Materials: The malonate group's ability to act as a ligand for metal ions is also being explored in the context of metal-organic frameworks (MOFs) and other coordination polymers. The specific structure of this compound could serve as a precursor for designing bespoke functional materials with applications in catalysis, gas storage, or sensing.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The fields of drug discovery and materials science are being revolutionized by automation and high-throughput screening (HTS), which allow for the rapid synthesis and evaluation of thousands of compounds. nih.govmalvernpanalytical.com The synthesis of malonate derivatives is well-suited for integration into these modern workflows.

Future prospects in this domain include:

Automated Synthesis: Automated platforms can perform entire synthetic processes, from adding starting materials and reagent cartridges to conducting the reaction and purification. sigmaaldrich.comresearchgate.net Systems equipped with parallel reactors can execute numerous reactions simultaneously under precisely controlled conditions, accelerating the discovery of optimal synthesis routes for compounds like this compound. imperial.ac.ukyoutube.com This approach minimizes human error and allows for rapid optimization of reaction parameters such as catalysts, solvents, and temperature.

High-Throughput Screening (HTS): HTS techniques enable the parallel screening of large libraries of compounds for specific properties. sigmaaldrich.com For malonate derivatives, this could involve screening for catalytic activity, biological interactions, or material properties. nih.govmdpi.com By combining automated synthesis with HTS, researchers can rapidly generate a diverse library of malonate analogs and identify candidates with desired functionalities, significantly accelerating the pace of discovery. nih.gov For instance, an automated platform could synthesize hundreds of different malonate monoesters, which are then screened in situ to identify novel enzyme inhibitors or superior polymer precursors.

Q & A

Q. Why do malonate coordination studies report varying stability constants across different metal ions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。